molecular formula C23H21N3O6 B11543784 2-Ethoxy-4-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate

2-Ethoxy-4-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate

Cat. No.: B11543784
M. Wt: 435.4 g/mol
InChI Key: HYCSXNOVLBRVCS-AFUMVMLFSA-N
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Description

2-Ethoxy-4-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate typically involves multiple steps. One common method includes the formation of the benzoate ester through esterification reactions. The furan-2-yl group is introduced via a formylation reaction, followed by the formation of the imino and amido groups through condensation reactions. The ethoxy group is added through an etherification reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are often employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Ethoxy-4-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and imino group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl acetate
  • 2-Ethoxy-4-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl propionate

Uniqueness

2-Ethoxy-4-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H21N3O6

Molecular Weight

435.4 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(furan-2-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C23H21N3O6/c1-2-30-20-13-16(10-11-18(20)32-23(29)17-7-4-3-5-8-17)14-25-26-21(27)15-24-22(28)19-9-6-12-31-19/h3-14H,2,15H2,1H3,(H,24,28)(H,26,27)/b25-14+

InChI Key

HYCSXNOVLBRVCS-AFUMVMLFSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CO2)OC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CO2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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